Dorsomorphin dihydrochloride, also known as Compound C, is a synthetic small molecule widely used in scientific research. [, , , ] It acts as a potent, selective, and reversible inhibitor of adenosine monophosphate-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis. [, , , , ] By inhibiting AMPK, Dorsomorphin dihydrochloride allows researchers to investigate the roles of AMPK in various cellular processes. [, , , , , , , , , ]
Dorsomorphin dihydrochloride, also known as Compound C, is a small-molecule inhibitor primarily recognized for its role in inhibiting AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling pathways. The compound has garnered attention in biological research due to its involvement in various physiological processes, including embryogenesis, iron metabolism, and cellular differentiation.
Dorsomorphin dihydrochloride was first identified in a screening assay aimed at discovering small-molecule inhibitors of BMP signaling during zebrafish development. Its chemical structure is defined as 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine, with a molecular formula of and a molecular weight of approximately 490.43 g/mol. The compound is available from various suppliers, including Reprocell and Tocris Bioscience, with high purity levels exceeding 98% as determined by HPLC analysis .
Dorsomorphin dihydrochloride is classified as a selective inhibitor of the BMP type I receptors (ALK2, ALK3, and ALK6) and is also recognized for its inhibitory effects on AMPK. It plays a significant role in various biological processes by modulating signaling pathways essential for cellular growth and differentiation .
The synthesis of dorsomorphin dihydrochloride involves several steps that typically include the construction of the pyrazolo-pyrimidine core followed by the introduction of the piperidinyl ethoxy group. Specific synthetic routes may vary depending on the desired purity and yield.
A common synthetic route includes:
The synthesis process must be carefully controlled to avoid by-products and ensure high yields .
Dorsomorphin dihydrochloride features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure consists of a pyrazolo[1,5-a]pyrimidine framework with an ethoxy group attached to a phenyl ring.
Dorsomorphin dihydrochloride primarily functions through competitive inhibition of BMP type I receptors, which leads to the blockade of downstream signaling pathways involving SMAD proteins.
The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.47 µM for BMP4-induced phosphorylation of SMAD1/5/8, indicating its potency in inhibiting BMP signaling . Additionally, it has been shown to induce autophagy in cancer cell lines through mechanisms independent of AMPK inhibition .
Dorsomorphin dihydrochloride inhibits BMP signaling by binding to BMP type I receptors and preventing their activation. This inhibition blocks the phosphorylation of SMAD proteins, which are crucial for transmitting BMP signals within cells.
Dorsomorphin dihydrochloride has diverse applications in scientific research:
Dorsomorphin dihydrochloride (originally termed "dorsomorphin") was first identified in a groundbreaking phenotypic screen of 7,500 small molecules using zebrafish (Danio rerio) embryos as a model system. Researchers aimed to discover compounds perturbing dorsoventral (DV) axis formation—a process governed by bone morphogenetic protein (BMP) signaling gradients [1] [10]. Embryos treated with dorsomorphin at 4–8 hours post-fertilization (h.p.f.) exhibited dose-dependent dorsalization, characterized by:
These phenotypes mirrored genetic BMP pathway mutants (e.g., lost-a-fin Alk8 mutants) and noggin-overexpressing embryos. Crucially, dorsomorphin specifically inhibited BMP-mediated phosphorylation of SMAD1/5/8 without affecting TGF-β signaling, evidenced by the absence of cyclopia—a hallmark of defective TGF-β pathways [1]. This screen established dorsomorphin as the first small-molecule BMP inhibitor with in vivo efficacy [10].
Table 1: Zebrafish Phenotypes Induced by Dorsomorphin Treatment
Treatment Time (h.p.f.) | Phenotypic Manifestations | Biological Analogue |
---|---|---|
6–8 | Absent ventral tail fin | Noggin overexpression, lost-a-fin mutants |
4 | Ectopic tail appendage | Dominant-negative BMP receptor expression |
1–2 | Disrupted gastrulation, ovoid morphology | Severe BMP pathway mutants |
Initially known as Compound C or BML-275, dorsomorphin was characterized as a potent AMP-activated protein kinase (AMPK) inhibitor (Ki = 109 nM) [3] [5]. However, zebrafish studies revealed its dorsalizing effects were independent of AMPK inhibition:
Mechanistic analyses confirmed dorsomorphin selectively inhibits BMP type I receptors ALK2, ALK3, and ALK6 (IC50 = 46–142 nM), blocking SMAD1/5/8 phosphorylation and downstream gene transcription [1] [10]. Its structural similarity to quinazoline-based kinase inhibitors enabled competitive binding to the ATP pocket of BMP receptors without affecting closely related kinases (e.g., TGF-β receptor ALK5) [1]. This kinase selectivity shift—from AMPK to BMP receptors—highlighted the compound's repurposing potential for developmental signaling studies.
Dorsomorphin’s application expanded beyond embryogenesis to stem cell biology, driven by BMP’s role in lineage specification:
Cardiomyogenesis Induction: In mouse embryonic stem cells (ESCs), 24-hour dorsomorphin treatment (5–10 µM) increased spontaneously beating cardiomyocytes by 20-fold. This occurred via BMP pathway inhibition during early differentiation, diverting mesodermal precursors from endothelial/smooth muscle lineages toward cardiac fate [7].
Neural Differentiation: Dorsomorphin enabled chemically defined neural conversion of human pluripotent stem cells (hPSCs) by suppressing BMP-driven pluripotency genes (e.g., Id1-4), synergizing with SMAD and Wnt inhibitors [3].
Iron Metabolism Studies: Dorsomorphin elucidated BMP’s role in systemic iron regulation. It blocked hepatic SMAD1/5/8 phosphorylation and hepcidin expression induced by iron, interleukin-6 (IL-6), or hemojuvelin, establishing BMP signaling as a master regulator of iron homeostasis [1] [10].
Table 2: Key Research Applications of Dorsomorphin Dihydrochloride
Application Field | Experimental System | Key Finding | Reference |
---|---|---|---|
Cardiomyogenesis | Mouse ESCs | 20-fold increase in beating cardiomyocytes | [7] |
Neural Differentiation | Human PSCs | BMP-independent neural induction protocol | [3] |
Iron Homeostasis | Hep3B cells, murine models | BMP-HJV-hepcidin axis regulation | [1] |
Organoid Development | Human iPSCs | Enhanced brain organoid generation | [3] |
Compound Nomenclature
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7